6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde
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Overview
Description
6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring substituted with a methyl group at the 6th position, an isopropyl group at the 4th position, and an aldehyde group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 4-(propan-2-yl)naphthalene, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the 1st position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by formylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and isopropyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 6-Methyl-4-(propan-2-yl)naphthalene-1-carboxylic acid.
Reduction: 6-Methyl-4-(propan-2-yl)naphthalene-1-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-6-methyl-1-methylene-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the aldehyde group.
6-Methyl-1-methylidene-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene: Another similar compound with a different substitution pattern.
Uniqueness
6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of methyl, isopropyl, and aldehyde substituents on the naphthalene ring makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
105986-09-2 |
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Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H16O/c1-10(2)13-7-5-12(9-16)14-6-4-11(3)8-15(13)14/h4-10H,1-3H3 |
InChI Key |
BHMOHAZAKCXEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=C1)C=O)C(C)C |
Origin of Product |
United States |
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